REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:29])[O:7][CH2:6][CH:5]([CH2:8][O:9][C:10]2[C:15]([CH3:16])=[CH:14][N:13]=[C:12]([CH2:17][S:18][C:19]3[NH:23][C:22]4[CH:24]=[CH:25][CH:26]=[CH:27][C:21]=4[N:20]=3)[C:11]=2[CH3:28])[CH2:4][O:3]1.O.C([C@@H]([C@H](C(OCC)=O)O)O)(OCC)=[O:32].[O-]O.C1(C(C)C)C=CC=CC=1.S([O-])([O-])(=O)=S.[Na+].[Na+].[OH-].[Na+]>CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4].C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:29])[O:3][CH2:4][CH:5]([CH2:8][O:9][C:10]2[C:15]([CH3:16])=[CH:14][N:13]=[C:12]([CH2:17][S:18]([C:19]3[NH:20][C:21]4[CH:27]=[CH:26][CH:25]=[CH:24][C:22]=4[N:23]=3)=[O:32])[C:11]=2[CH3:28])[CH2:6][O:7]1 |f:3.4,5.6.7,8.9,10.11.12.13.14|
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Name
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Quantity
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580.3 g
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Type
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reactant
|
Smiles
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CC1(OCC(CO1)COC1=C(C(=NC=C1C)CSC1=NC2=C(N1)C=CC=C2)C)C
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Name
|
|
Quantity
|
2.81 g
|
Type
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reactant
|
Smiles
|
O
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Name
|
|
Quantity
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3864 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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122.9 g
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Type
|
reactant
|
Smiles
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C(=O)(OCC)[C@H](O)[C@@H](O)C(=O)OCC
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Name
|
resultant suspension
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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560 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
sodium thiosulfate
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Quantity
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2240 g
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Type
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reactant
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Smiles
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S(=S)(=O)([O-])[O-].[Na+].[Na+]
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Name
|
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Quantity
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2240 g
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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77 g
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Type
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catalyst
|
Smiles
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CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]
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Name
|
|
Quantity
|
259.2 g
|
Type
|
reactant
|
Smiles
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[O-]O.C1(=CC=CC=C1)C(C)C
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Name
|
|
Quantity
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840 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
|
Details
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the mixture was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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the bottle of the reagent was washed down
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Type
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WAIT
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Details
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After 30 minutes
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Duration
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30 min
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Type
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DISSOLUTION
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Details
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dissolution
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Type
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WAIT
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Details
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After 8 minutes
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Duration
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8 min
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Type
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WASH
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Details
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the bottle of the reagent was washed down with toluene (56 mL)
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Type
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STIRRING
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Details
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The resultant mixture was stirred
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Type
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TEMPERATURE
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Details
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while heating at the same temperature for about one hour
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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The mixture was cooled to 8° C.
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Type
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ADDITION
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Details
|
N,N-diisopropylethylamine with toluene (280 mL) was added (56.01 g, 0.742 mol)
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Type
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WASH
|
Details
|
the bottle of the reagent was washed down
|
Type
|
WAIT
|
Details
|
After 10 minutes
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Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 8° C. for about 18.5 hours
|
Duration
|
18.5 h
|
Type
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ADDITION
|
Details
|
was poured
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Type
|
STIRRING
|
Details
|
the mixture was stirred for 12 minutes
|
Duration
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12 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
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CUSTOM
|
Details
|
The aqueous layer was separated
|
Reaction Time |
6 min |
Name
|
2-(((4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole
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Type
|
product
|
Smiles
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CC1(OCC(CO1)COC1=C(C(=NC=C1C)CS(=O)C1=NC2=C(N1)C=CC=C2)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |